molecular formula C12H10N2O3 B13298328 methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B13298328
M. Wt: 230.22 g/mol
InChI Key: PXUAIOHWFDYOKS-UHFFFAOYSA-N
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Description

Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by formylation and esterification steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Methyl 4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.

    Reduction: Methyl 4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.

    Substitution: Methyl 4-formyl-1-(nitrophenyl)-1H-pyrazole-3-carboxylate.

Mechanism of Action

The mechanism of action of methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The formyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

  • Methyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
  • Methyl 4-formyl-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.
  • Methyl 4-formyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate.

Comparison: Compared to its analogs, methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate exhibits unique reactivity due to the presence of the formyl group, which can undergo various chemical transformations. Its phenyl group also provides a platform for further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Biological Activity

This compound exhibits a variety of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. Its derivatives have been shown to interact with specific molecular targets, modulating various biological pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound possess potent antimicrobial properties. For instance, certain compounds demonstrated effective inhibition against Acinetobacter baumannii, a significant pathogen in hospital settings. Minimum inhibitory concentration (MIC) values for these compounds were reported as low as 1.56 µg/mL, indicating strong antibacterial activity .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. Compounds based on the pyrazole structure have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231 cells) and liver cancer (HepG2 cells). Notably, some derivatives induced apoptosis in cancer cells and inhibited microtubule assembly, which is crucial for cell division . The following table summarizes key findings regarding the anticancer activity of methyl 4-formyl-1-phenyl-1H-pyrazole derivatives:

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2312.5Apoptosis induction, caspase activation
10cHepG210Microtubule destabilization
7hMDA-MB-2311.0Morphological changes leading to apoptosis

The mechanism of action for this compound and its derivatives often involves interactions with enzymes or receptors that modulate cellular functions. For example, some derivatives may inhibit specific enzymes involved in metabolic pathways or bind to cellular receptors that trigger apoptotic pathways .

Case Studies

Several case studies illustrate the biological efficacy of methyl 4-formyl-1-phenyl-1H-pyrazole derivatives:

  • Antimicrobial Study : A study synthesized new pyrazole-derived hydrazones which showed potent activity against A. baumannii. The most effective compounds had MIC values significantly lower than those of standard antibiotics .
  • Anticancer Study : Research on asymmetric MACs fused with 1-aryl-1H-pyrazole revealed that certain compounds could inhibit microtubule assembly and induce apoptosis in breast cancer cells at low concentrations .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 4-formyl-1-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)11-9(8-15)7-14(13-11)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

PXUAIOHWFDYOKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2

Origin of Product

United States

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